molecular formula C17H18ClNOS B3937162 2-(benzylthio)-N-(3-chloro-4-methylphenyl)propanamide

2-(benzylthio)-N-(3-chloro-4-methylphenyl)propanamide

Cat. No. B3937162
M. Wt: 319.8 g/mol
InChI Key: XVEMBLAVEKSZBG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-chloro-4-methylphenyl)propanamide, commonly known as BTCP, is a chemical compound that has drawn significant attention in the scientific community. It is a synthetic compound that belongs to the class of amides and is used in various research applications. BTCP has shown promising results in various studies and is believed to have potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which is believed to be responsible for its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
BTCP has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the brain, which is believed to be responsible for its anti-inflammatory properties. Additionally, BTCP has been found to reduce the levels of stress hormones in the brain, which is believed to be responsible for its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

BTCP has a number of advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize. Additionally, it has been extensively studied and its properties are well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound and its long-term effects are not fully understood. Additionally, it is not widely available and can be expensive to synthesize.

Future Directions

There are a number of future directions for research on BTCP. One potential area of research is its use in the treatment of addiction. It has shown promising results in animal models, and further research is needed to determine its potential use in humans. Additionally, further research is needed to determine the long-term effects of BTCP and its potential use in the treatment of chronic pain and inflammation.
Conclusion:
In conclusion, BTCP is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic applications in the treatment of pain, inflammation, and addiction. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential uses and long-term effects.

Scientific Research Applications

BTCP has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic properties and has been shown to be effective in reducing pain in animal models. Additionally, BTCP has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. BTCP has also been studied for its potential use in the treatment of addiction. It has been found to reduce the self-administration of cocaine and methamphetamine in animal models.

properties

IUPAC Name

2-benzylsulfanyl-N-(3-chloro-4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-8-9-15(10-16(12)18)19-17(20)13(2)21-11-14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEMBLAVEKSZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-N-(3-chloro-4-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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